molecular formula C22H25N3O4 B2982566 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-45-8

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2982566
CAS No.: 618878-45-8
M. Wt: 395.459
InChI Key: DEPOCNMREGHSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Generation and Reactivity of Structurally Diverse Libraries

One study discusses the generation of a structurally diverse library through alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene. This compound reacts with various nucleophiles to produce a range of derivatives, including pyrazolines, pyridines, and pyrrole derivatives, highlighting the potential for creating diverse chemical libraries for screening in various applications (Roman, 2013).

Supramolecular Chemistry and Noncovalent Interactions

Another study focused on the cocrystallization of 4-dimethylaminopyridine with carboxylic acids, leading to the formation of seven different supramolecular adducts. This research demonstrates the role of classical hydrogen bonds and noncovalent interactions in constructing supramolecular architectures, which could have implications in materials science and nanotechnology (Fang et al., 2020).

Transformation into Heterocyclic Systems

The transformation of a pyrido[1,2-a]pyrazine ring system into various heterocyclic systems, such as imidazo[1,2-a]pyridines and diazaaceanthrylenes, showcases the versatility of such compounds in synthesizing complex heterocyclic structures. This could be relevant for the development of new pharmaceuticals or organic materials (Kolar et al., 1996).

Antimicrobial Activity of Pyrrole Derivatives

Research on the synthesis and antimicrobial evaluation of novel isoxazoline-incorporated pyrrole derivatives suggests potential applications in developing new antimicrobial agents. The study underscores the importance of structural modification in enhancing biological activity (Kumar et al., 2017).

Antioxidant Properties

The study of various 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties, indicating the potential of such compounds in developing new antioxidants. This research highlights the importance of structural factors in determining the antioxidant efficacy of compounds (Wijtmans et al., 2004).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)12-7-13-25-19(17-10-4-5-11-23-17)18(21(27)22(25)28)20(26)15-8-6-9-16(14-15)29-3/h4-6,8-11,14,19,26H,7,12-13H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVBZLALSQCCHQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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